N-(2-(dimethylamino)ethyl)-3-(ethylsulfonyl)-N-(6-nitrobenzo[d]thiazol-2-yl)benzamide hydrochloride
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Description
N-(2-(dimethylamino)ethyl)-3-(ethylsulfonyl)-N-(6-nitrobenzo[d]thiazol-2-yl)benzamide hydrochloride is a useful research compound. Its molecular formula is C20H23ClN4O5S2 and its molecular weight is 499. The purity is usually 95%.
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Scientific Research Applications
Synthesis and Structural Characterization
The synthesis of N-substituted benzamide derivatives, including those with sulfonamide and benzothiazole moieties, is a significant area of research. These compounds have been synthesized and characterized using various spectroscopic methods. For instance, the synthesis and cardiac electrophysiological activity of N-substituted imidazolylbenzamides or benzene-sulfonamides have been described, highlighting their potential as selective class III agents in electrophysiological studies (Morgan et al., 1990). Similarly, the synthesis and activity of compounds derived from 2-aminothiazole and 2-amino-2-thiazoline, coupled with dimethylamino)benzoic acid, have been investigated for their anti-inflammatory activity and effects on myocardial function (Lynch et al., 2006).
Antimicrobial and Antitumor Activities
The antimicrobial and antitumor potentials of benzothiazole derivatives have been a focal point of research. Novel derivatives of 6-amino-2-phenylbenzothiazole, for example, have shown cytostatic activities against malignant human cell lines, indicating their potential in cancer therapy (Racané et al., 2006). Furthermore, the synthesis and evaluation of new substituted 5-nitrosopyrimidine analogs have been explored for their 17β-hydroxysteroid dehydrogenase inhibitory and antiproliferative activities against solid tumor-derived cell lines, suggesting their utility in targeting cancer cells (Abdul-Rida et al., 2017).
Inhibitory Effects on Carbonic Anhydrase
Research on metal complexes of heterocyclic sulfonamide derivatives has demonstrated their potent inhibitory effects on carbonic anhydrase isoenzymes. These studies suggest the therapeutic potential of these complexes in treating conditions where carbonic anhydrase activity is implicated (Büyükkıdan et al., 2013).
Corrosion Inhibition
The corrosion inhibiting effects of benzothiazole derivatives against steel in acidic solutions have been investigated, showing that these compounds offer stability and higher inhibition efficiencies, which could have implications for their application in industrial corrosion protection (Hu et al., 2016).
Properties
IUPAC Name |
N-[2-(dimethylamino)ethyl]-3-ethylsulfonyl-N-(6-nitro-1,3-benzothiazol-2-yl)benzamide;hydrochloride |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H22N4O5S2.ClH/c1-4-31(28,29)16-7-5-6-14(12-16)19(25)23(11-10-22(2)3)20-21-17-9-8-15(24(26)27)13-18(17)30-20;/h5-9,12-13H,4,10-11H2,1-3H3;1H |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JWZLGILZFCKMCV-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCS(=O)(=O)C1=CC=CC(=C1)C(=O)N(CCN(C)C)C2=NC3=C(S2)C=C(C=C3)[N+](=O)[O-].Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H23ClN4O5S2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
499.0 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.